3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a benzodioxole moiety, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the benzodioxole derivative with propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-2-iodopropanoic acid: Similar structure but with an iodine atom, which can affect its reactivity and applications.
1,3-Benzodioxole-5-propanoic acid, ethyl ester: An ester derivative that may have different solubility and reactivity profiles.
Uniqueness
3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the Boc protecting group, which allows for selective deprotection and further functionalization. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17(7-6-14(18)19)9-11-4-5-12-13(8-11)22-10-21-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSYBGOFHBEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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